molecular formula C26H33N7O2 B12427114 ROR|At Inverse agonist 8

ROR|At Inverse agonist 8

Cat. No.: B12427114
M. Wt: 475.6 g/mol
InChI Key: GMRCLEMCHGYDSY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inverse agonist 8 is a synthetic compound designed to modulate the activity of RORγt, a nuclear receptor involved in the regulation of immune responses. RORγt plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine. Inverse agonists of RORγt, such as RORγt inverse agonist 8, have shown potential in treating autoimmune diseases by reducing the production of IL-17 and other pro-inflammatory cytokines .

Preparation Methods

The synthesis of RORγt inverse agonist 8 involves a multi-step process. One of the key steps is the reductive alkylation sequence between indole and benzaldehyde intermediates. The indole precursor can be alkylated at different positions to provide access to various chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid . This synthetic route is designed to enable late-stage structure-activity relationship studies of the amide moiety and is suitable for decagram-scale production to support pre-clinical research activities .

Chemical Reactions Analysis

RORγt inverse agonist 8 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are the desired RORγt inverse agonist 8 and its various intermediates .

Scientific Research Applications

RORγt inverse agonist 8 has a wide range of scientific research applications, including:

Mechanism of Action

RORγt inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that reduces the receptor’s basal activity. This binding disrupts the interactions between key residues in the receptor, such as Trp317, and stabilizes the receptor in an inactive conformation. As a result, the recruitment of coactivators is inhibited, leading to a decrease in the transcription of IL-17 and other pro-inflammatory cytokines . This mechanism of action makes RORγt inverse agonist 8 a promising candidate for the treatment of autoimmune diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H33N7O2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[8-[[(3S)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m0/s1

InChI Key

GMRCLEMCHGYDSY-KRWDZBQOSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Canonical SMILES

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Origin of Product

United States

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